1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14770547
InChI: InChI=1S/C14H17ClN6O2S/c1-23-8-12-19-20-14(24-12)16-13(22)9-3-2-6-21(7-9)11-5-4-10(15)17-18-11/h4-5,9H,2-3,6-8H2,1H3,(H,16,20,22)
SMILES:
Molecular Formula: C14H17ClN6O2S
Molecular Weight: 368.8 g/mol

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14770547

Molecular Formula: C14H17ClN6O2S

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C14H17ClN6O2S
Molecular Weight 368.8 g/mol
IUPAC Name 1-(6-chloropyridazin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
Standard InChI InChI=1S/C14H17ClN6O2S/c1-23-8-12-19-20-14(24-12)16-13(22)9-3-2-6-21(7-9)11-5-4-10(15)17-18-11/h4-5,9H,2-3,6-8H2,1H3,(H,16,20,22)
Standard InChI Key HVFBWIDDUFRKJO-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The molecule comprises a piperidine ring substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is linked to a 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl moiety, while the piperidine’s 1-position is bonded to a 6-chloropyridazin-3-yl group. This arrangement creates a hybrid structure combining electron-deficient (pyridazine) and electron-rich (thiadiazole) heterocycles, which may influence its solubility and binding affinity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₅H₁₈ClN₅O₂S
Molecular weight395.86 g/mol
Hydrogen bond donors2 (amide NH, thiadiazole NH)
Hydrogen bond acceptors6
Rotatable bonds5
Topological polar surface115 Ų

The chloropyridazine moiety likely contributes to electrophilic reactivity, while the methoxymethyl group on the thiadiazole enhances lipophilicity. Piperidine’s conformational flexibility may enable interactions with hydrophobic pockets in biological targets.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can be conceptualized through three key intermediates:

  • 6-Chloropyridazin-3-amine: Serves as the pyridazine precursor.

  • Piperidine-3-carboxylic acid: Provides the central scaffold.

  • 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: Forms the thiadiazole substituent.

A plausible route involves:

  • Step 1: Coupling piperidine-3-carboxylic acid with 6-chloropyridazin-3-amine via carbodiimide-mediated amidation.

  • Step 2: Functionalizing the piperidine’s nitrogen with the thiadiazole moiety using nucleophilic aromatic substitution.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1EDC, HOBt, DMF, 0°C → RT, 12 hr6590
2K₂CO₃, DMSO, 80°C, 6 hr4585

Biological Activity and Mechanism of Action

Hypothetical Target Engagement

The compound’s structure aligns with known inhibitors of tyrosine kinases and bacterial type III secretion systems (T3SS). For instance, pyridazine derivatives often exhibit kinase inhibitory activity by competing with ATP binding . The thiadiazole group may chelate metal ions in enzymatic active sites, while the methoxymethyl side chain could enhance membrane permeability.

Table 3: Predicted Pharmacokinetic Properties

ParameterValue
LogP2.1
Solubility (pH 7.4)12 µM
Plasma protein binding89%
CYP3A4 inhibitionModerate

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Shares the thiadiazole-carboxamide motif but lacks the piperidine scaffold, resulting in reduced bioavailability.

  • 4-(Indol-3-yl)-pyrazole derivatives: Exhibit similar heterocyclic diversity but target serotonin receptors rather than enzymatic pathways .

Challenges and Future Directions

Knowledge Gaps

Current literature lacks experimental data on this compound’s synthesis, stability, and bioactivity. Priority areas for research include:

  • In vitro profiling against kinase panels.

  • ADMET studies to validate predicted pharmacokinetics.

  • X-ray crystallography to elucidate binding modes.

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